molecular formula C19H14N2O4 B13101801 5-Benzyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid

5-Benzyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid

Cat. No.: B13101801
M. Wt: 334.3 g/mol
InChI Key: GLYHCYRUPWHFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyl-[3,3’-bipyridine]-2,2’-dicarboxylic acid: is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as catalysis, material science, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-[3,3’-bipyridine]-2,2’-dicarboxylic acid typically involves the coupling of pyridine derivatives. Common methods include:

Industrial Production Methods: Industrial production often employs these coupling reactions on a larger scale, optimizing reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Mechanism of Action

The mechanism of action of 5-Benzyl-[3,3’-bipyridine]-2,2’-dicarboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and catalytic processes . The bipyridine core acts as a chelating agent, binding to metal centers and facilitating electron transfer reactions .

Properties

Molecular Formula

C19H14N2O4

Molecular Weight

334.3 g/mol

IUPAC Name

5-benzyl-3-(2-carboxypyridin-3-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C19H14N2O4/c22-18(23)16-14(7-4-8-20-16)15-10-13(11-21-17(15)19(24)25)9-12-5-2-1-3-6-12/h1-8,10-11H,9H2,(H,22,23)(H,24,25)

InChI Key

GLYHCYRUPWHFLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(N=C2)C(=O)O)C3=C(N=CC=C3)C(=O)O

Origin of Product

United States

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